molecular formula C15H18N2S B5628288 1-phenyl-4-(2-thienylmethyl)piperazine

1-phenyl-4-(2-thienylmethyl)piperazine

Cat. No. B5628288
M. Wt: 258.4 g/mol
InChI Key: ZFJFYIOSTLFWJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including cyclocondensation reactions, Mannich reactions, and specific substitutions to introduce various functional groups into the piperazine core. For instance, Rajkumar et al. (2014) described a highly useful synthesis of piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, facilitated by SO4^2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014). Such methods highlight the synthetic accessibility of piperazine derivatives through efficient and versatile chemical pathways.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by various spectroscopic and crystallographic techniques. Kumar et al. (2007) conducted X-ray crystallography on 1-benzhydryl-4-phenylmethane sulfonyl piperazine, providing insights into its orthorhombic crystal class and confirming its structure through NMR, MS, and IR techniques (Kumar et al., 2007). These studies are critical for understanding the spatial arrangement of atoms and the overall geometry of piperazine compounds.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including substitutions, cyclizations, and interactions with other chemical entities, leading to the formation of novel compounds with potential biological activities. The reactivity of the piperazine nitrogen atoms allows for the introduction of different substituents, significantly altering the molecule's properties and activities. Studies by Aboussafy and Clive (2012) on Dieckmann cyclization exemplify the chemical versatility of piperazine derivatives (Aboussafy & Clive, 2012).

Safety and Hazards

The safety data sheet for a related compound, 1-Methyl-3-phenylpiperazine, indicates that it is toxic if swallowed, causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Piperazine-containing drugs have been approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are being reviewed . This suggests that research and development in this area are ongoing.

properties

IUPAC Name

1-phenyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJFYIOSTLFWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(2-thienylmethyl)piperazine

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